molecular formula C7H5BrClFZn B14880204 3-Chloro-5-fluorobenzylzinc bromide

3-Chloro-5-fluorobenzylzinc bromide

Cat. No.: B14880204
M. Wt: 288.8 g/mol
InChI Key: IAJCJSRAPLABJF-UHFFFAOYSA-M
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Description

3-Chloro-5-fluorobenzylzinc bromide is an organozinc reagent derived from its benzyl bromide precursor, 3-chloro-5-fluorobenzyl bromide (CAS 81778-09-8), through transmetallation or direct zinc insertion . This compound features a benzene ring substituted with chlorine (3-position) and fluorine (5-position), which confer distinct electronic and steric properties. Organozinc reagents like this are pivotal in cross-coupling reactions (e.g., Negishi coupling), enabling the formation of carbon-carbon bonds in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H5BrClFZn

Molecular Weight

288.8 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-fluoro-5-methanidylbenzene

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

IAJCJSRAPLABJF-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)Cl)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-5-fluorobenzylzinc bromide typically involves the reaction of 3-Chloro-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Chloro-5-fluorobenzyl bromide+Zn3-Chloro-5-fluorobenzylzinc bromide\text{3-Chloro-5-fluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-Chloro-5-fluorobenzyl bromide+Zn→3-Chloro-5-fluorobenzylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded benzyl group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to electrophilic double bonds, such as carbonyl compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents due to their ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-Chloro-5-fluorobenzylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.

    Biology: It can be used to synthesize biologically active compounds for pharmaceutical research.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzylzinc bromide involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the benzyl group and facilitating its nucleophilic attack on the electrophile. This results in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents (Cl and F) significantly influence reactivity. Chlorine’s strong electron-withdrawing effect (via inductive withdrawal) and fluorine’s electronegativity enhance the electrophilicity of the benzylzinc bromide, making it more reactive than mono-substituted analogs. For example:

  • 2-Fluorobenzylzinc bromide : The single fluorine substituent (2-position) results in moderate reactivity, suitable for less-demanding coupling reactions .
  • 4-Fluorobenzylzinc bromide : The para-fluorine substituent reduces steric hindrance, favoring reactions requiring planar transition states .
  • 2-Chloro-5-fluorobenzyl bromide (precursor): The meta-substituted Cl and F create a polarized aromatic system, enhancing stability and directing reactivity toward specific positions .
Table 1: Comparative Properties of Benzylzinc Bromides and Precursors
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity Traits
3-Chloro-5-fluorobenzylzinc bromide C₇H₅BrClFZn 288.85 3-Cl, 5-F High electrophilicity, meta-directing
2-Fluorobenzyl bromide C₇H₆BrF 189.02 2-F Moderate reactivity, ortho-directing
4-Fluorobenzyl bromide C₇H₆BrF 189.02 4-F Low steric hindrance, para-directing
2-Chloro-5-fluorobenzyl bromide C₇H₅BrClF 223.47 2-Cl, 5-F Polarized aromatic system
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide C₈H₃Br₂Cl₂F₃ 383.82 3-Br, 2,6-Cl, 5-CF₃ High steric/electronic effects

Stability and Handling

Organozinc reagents are typically air- and moisture-sensitive. However, fluorinated derivatives like this compound exhibit enhanced stability due to the strong C–F bond, similar to 5-fluoro-2-pyridylzinc bromide . In contrast, non-halogenated benzylzinc bromides require stricter inert conditions.

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